Betaxolol hydrochloride synthesis and characterization for drug discovery
Betaxolol hydrochloride synthesis and characterization for drug discovery
An In-depth Technical Guide to the Synthesis and Characterization of Betaxolol Hydrochloride for Drug Discovery
Introduction
Betaxolol hydrochloride is a potent and selective β1-adrenergic receptor antagonist utilized primarily in the management of hypertension and ocular conditions such as glaucoma and ocular hypertension.[1][2][3] Its therapeutic effect in glaucoma is achieved by reducing intraocular pressure (IOP), which is accomplished by decreasing the production of aqueous humor by the ciliary body.[1][3][4][5] As a cardioselective β1-blocker, it exerts its antihypertensive effects by reducing heart rate, myocardial contractility, and cardiac output.[1][6] This selectivity offers a clinical advantage by minimizing the risk of bronchoconstriction, a side effect commonly associated with non-selective beta-blockers.[1] This document provides a comprehensive technical overview of the synthesis, characterization, and mechanism of action of Betaxolol hydrochloride, tailored for researchers and professionals in drug development.
Synthesis of Betaxolol Hydrochloride
The synthesis of Betaxolol hydrochloride can be achieved through various routes. A common and efficient method involves the reaction of a phenolic intermediate with an epoxide, followed by amination and salt formation. This approach avoids complex protection and deprotection steps, leading to higher yields and purity.[7]
Synthetic Pathway Overview
A widely adopted synthetic strategy begins with p-hydroxyphenylethyl alcohol and epichlorohydrin. The key steps are:
-
Williamson Etherification: Selective etherification of the more acidic phenolic hydroxyl group of p-hydroxyphenylethyl alcohol with epichlorohydrin to form the crucial intermediate, 1-[4-(2-hydroxyethyl) phenoxy]-2,3-epoxypropane.[7][8]
-
Epoxide Ring-Opening: Reaction of the epoxypropane intermediate with isopropylamine, which opens the epoxide ring and introduces the characteristic amino-alcohol side chain of β-blockers.[9][10]
-
Salt Formation: Conversion of the resulting Betaxolol free base into its more stable and water-soluble hydrochloride salt using hydrochloric acid.[10][11]
An alternative scalable process involves the condensation of cyclopropyl methyl bromide (CPMBr) with a phenylethanol intermediate to generate an oxirane intermediate, which is then reacted with isopropylamine.[9][10]
Experimental Protocol: Synthesis
Step 1: Synthesis of 1-[4-(2-Hydroxyethyl) phenoxy]-2,3-epoxypropane [7][8][12]
-
To a solution of p-hydroxyphenylethyl alcohol in acetone, add potassium carbonate (18% solution).
-
Add epichlorohydrin to the mixture. The molar ratio of p-hydroxyphenylethyl alcohol to epichlorohydrin should be approximately 1:1.7.[8][12]
-
Reflux the mixture with stirring for a specified period until the reaction is complete (monitored by TLC or HPLC).
-
After cooling, filter the mixture to remove inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude intermediate product.
-
Purify the crude product, if necessary, to achieve the desired purity (e.g., >96%).[7][8]
Step 2: Synthesis of Betaxolol Base [9][10]
-
Dissolve the synthesized 1-[4-(2-hydroxyethyl) phenoxy]-2,3-epoxypropane in a suitable solvent.
-
Add isopropylamine to the solution.
-
Heat the reaction mixture and maintain it at reflux for several hours.
-
Monitor the reaction progress by an appropriate analytical method (e.g., HPLC).
-
Once the reaction is complete, cool the mixture and remove the solvent by evaporation.
-
The resulting crude Betaxolol base, which is often an oily substance, can be purified.[10] Purification can be achieved via sorbate salt formation and crystallization to avoid column chromatography.[9][10]
Step 3: Formation of Betaxolol Hydrochloride [10][11]
-
Dissolve the purified Betaxolol base in a suitable organic solvent such as toluene or isopropanol.[10][11]
-
Slowly add a solution of hydrochloric acid (e.g., isopropanolic HCl) dropwise while stirring under an inert atmosphere.[11]
-
Continue stirring for approximately one hour to ensure complete salt formation.[11]
-
The Betaxolol hydrochloride salt will precipitate out of the solution.
-
Collect the solid product by filtration, wash with a cold solvent (e.g., ether), and dry under vacuum to yield the final product.
Characterization of Betaxolol Hydrochloride
Comprehensive characterization is essential to confirm the identity, purity, and stability of the synthesized Betaxolol hydrochloride. This involves a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of Betaxolol HCl and quantifying it in various formulations. Stability-indicating RP-HPLC methods have been developed to separate the active ingredient from its degradation products.[13][14][15]
Table 1: HPLC Method Parameters for Betaxolol Hydrochloride Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Column | Nucleosil C18, 4 µm (150 x 4.6 mm)[14] | Microbondapak C18[13] | Hypersil C18 (4.6 x 250 mm, 5 µm)[16] |
| Mobile Phase | 0.02 M KH2PO4 : Methanol (40:60, v/v), pH 3.0[14] | Methanol : Acetonitrile : 0.1% Diethylamine (pH 3.0)[13] | 0.2% Phosphate buffer : Acetonitrile : Methanol (60:37:3)[16] |
| Flow Rate | 1.6 mL/min[14] | 1.0 mL/min[17] | 1.0 mL/min[16] |
| Detection | UV at 220 nm[14] | UV at 222 nm[13] | Fluorescence (λex=227 nm, λem=301 nm)[16] |
| Retention Time | ~1.72 min[14] | Not specified | Not specified |
| Linearity Range | 25 - 200 µg/mL[14][15] | 25 - 200 µg/mL[13] | 2.5 - 80 µg/mL[16] |
| Recovery | 100.01% - 101.35%[14][15] | 100.01% - 101.35%[13] | >66% (from plasma)[16] |
Experimental Protocol: HPLC Analysis
-
Standard Solution Preparation: Prepare a stock solution of USP Betaxolol Hydrochloride RS (e.g., 1.0 mg/mL) in the mobile phase.[17] Dilute this stock solution to obtain working standard solutions of desired concentrations (e.g., 10 µg/mL).[17]
-
Sample Preparation: Accurately weigh and dissolve the synthesized Betaxolol HCl in the mobile phase to achieve a known concentration within the linearity range of the assay. For dosage forms, dissolve the formulation (e.g., tablets) in a suitable solvent, sonicate, dilute to the final concentration, and filter before injection.
-
Chromatographic Conditions: Set up the HPLC system according to the parameters specified in Table 1.
-
Analysis: Inject equal volumes (e.g., 20 µL) of the standard and sample solutions into the chromatograph.
-
Quantification: Compare the peak area of the analyte in the sample chromatogram with the peak area from the standard chromatogram to determine the purity and concentration.
Spectroscopic Characterization
Spectroscopic methods are employed to elucidate and confirm the molecular structure of the synthesized compound.
Table 2: Spectroscopic Data for Betaxolol Hydrochloride
| Technique | Sample Preparation | Key Observations / Data |
|---|---|---|
| FTIR Spectroscopy | KBr pellet (1 mg sample in 100 mg KBr)[18] | Characteristic peaks corresponding to O-H, N-H, C-H (aromatic and aliphatic), C=C (aromatic), and C-O ether stretching vibrations.[19][20] |
| ¹H NMR Spectroscopy | Dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) | Signals confirming the presence of aromatic protons, the isopropyl group, the cyclopropyl group, and protons on the propanolamine side chain.[21][22] |
| Mass Spectrometry (MS) | Electron Impact (EI) or Electrospray Ionization (ESI) | Molecular ion peak corresponding to the mass of Betaxolol. Characteristic fragmentation patterns, such as the α-cleavage fragment at m/z 72 [CH₂NHCH(CH₃)₂]⁺.[23][24] |
| X-Ray Diffraction (XRD) | Powdered sample | Distinct peaks indicating the crystalline nature of the compound. For Betaxolol HCl, characteristic peaks are observed at 2θ values of 5.64°, 11.24°, 13.45°, 19.95°, and 23.39°.[18][25] |
Experimental Protocol: FTIR Spectroscopy [18]
-
Thoroughly mix approximately 1 mg of the synthesized Betaxolol HCl with 100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.
-
Press the mixture using a hydraulic press to form a thin, transparent pellet.
-
Place the pellet in the sample holder of the FTIR spectrometer.
-
Record the spectrum over a range of 4000 to 400 cm⁻¹.
-
Identify the characteristic absorption bands and compare them with reference spectra.
Mechanism of Action & Signaling Pathway
Betaxolol is a selective antagonist of β1-adrenergic receptors, which are predominantly located in cardiac tissue.[1] This antagonism blocks the effects of catecholamines like adrenaline and noradrenaline.[1]
-
In Hypertension: By blocking cardiac β1-receptors, Betaxolol reduces heart rate, decreases myocardial contractility, and lowers cardiac output, leading to a reduction in blood pressure.[6]
-
In Glaucoma: When applied topically to the eye, Betaxolol blocks β-adrenergic receptors in the ciliary epithelium.[4] This action is believed to inhibit the production of cyclic AMP (cAMP), which subsequently reduces the secretion of aqueous humor, thereby lowering intraocular pressure.[1]
Conclusion
The synthesis and rigorous characterization of Betaxolol hydrochloride are critical steps in the drug discovery and development pipeline. The described synthetic route offers an efficient method for producing high-purity Betaxolol HCl. A combination of advanced chromatographic and spectroscopic techniques, particularly HPLC, FTIR, NMR, and MS, provides a robust framework for structural confirmation and purity assessment, ensuring the quality and safety of the final active pharmaceutical ingredient. Understanding its selective β1-adrenergic antagonism is fundamental to appreciating its therapeutic efficacy in both cardiovascular and ocular diseases. The protocols and data presented herein serve as a valuable technical guide for scientists engaged in the research and development of Betaxolol and related β-blockers.
References
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